(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine
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Overview
Description
(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine: is an organic compound with the molecular formula C14H16N2S and a molecular weight of 244.36 g/mol . This compound features a benzylamine structure with a thiomethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine typically involves the reaction of 4-aminobenzyl chloride with 4-mercaptomethylphenylamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) , with a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or crystallization can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products:
Sulfoxides and sulfones: from oxidation reactions
Amine derivatives: from reduction reactions
Substituted benzylamine derivatives: from substitution reactions
Scientific Research Applications
Chemistry: (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates .
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with various biological molecules .
Medicine: In medicinal chemistry, this compound is investigated for its potential as an antimicrobial and anticancer agent . Its structural features allow it to interact with cellular targets and disrupt biological processes .
Industry: The compound finds applications in the production of dyes , polymers , and specialty chemicals . Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
- (4-{[(4-Methylbenzyl)thio]methyl}phenyl)amine
- (4-{[(4-Chlorobenzyl)thio]methyl}phenyl)amine
- (4-{[(4-Nitrobenzyl)thio]methyl}phenyl)amine
Comparison: Compared to its analogs, (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine exhibits unique properties due to the presence of the amino group . This functional group enhances its reactivity and binding affinity to biological targets, making it more effective in biological and medicinal applications . The amino group also allows for further chemical modifications, expanding its utility in various fields .
Properties
IUPAC Name |
4-[(4-aminophenyl)methylsulfanylmethyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZHYMYRVMTQDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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